molecular formula C19H20N2O5S B2382530 N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1009056-84-1

N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Cat. No. B2382530
CAS RN: 1009056-84-1
M. Wt: 388.44
InChI Key: IKPULJRKVDMTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, also known as BPAP, is a chemical compound that has gained attention in the scientific community due to its potential use as a treatment for various neurological disorders. BPAP is a non-amphetamine stimulant that has been shown to have cognitive-enhancing effects, making it a promising candidate for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Scientific Research Applications

Antiviral and Antitumor Applications

Research has shown that compounds with similar structural features to N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide have been evaluated for their potential in antiviral and antitumor applications. For instance, a study on a novel nonnucleoside inhibitor specifically targeting cytomegalovirus DNA maturation highlights the potential of structurally related compounds in inhibiting viral replication through interference with viral DNA maturation and packaging, suggesting a possible avenue for antiviral drug development (Buerger et al., 2001).

Anticancer Properties

Sulfonamide derivatives have been synthesized and characterized for their potential in various pharmacological screenings, including their role as butyryl cholinesterase inhibitors (Rehman et al., 2012). Another study focused on the synthesis, characterization, and pharmacological screening of sulfa drugs, highlighting the biological activity of sulfonamide compounds in antimicrobial, antidiabetic, anticancer, and diuretic applications (Rehman et al., 2019).

Mechanism of Action Studies

Investigations into the mechanism of action of similar compounds have led to the discovery of selective inhibitors with cellular activities, elucidating the molecular mechanisms and paving the way for the development of novel therapeutic agents. For example, the discovery of a farnesyltransferase inhibitor with potent preclinical antitumor activity illustrates the potential of sulfonamide derivatives in cancer therapy (Hunt et al., 2000).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-14(21-27(23,24)10-9-15-5-3-2-4-6-15)19(22)20-12-16-7-8-17-18(11-16)26-13-25-17/h2-11,14,21H,12-13H2,1H3,(H,20,22)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPULJRKVDMTNM-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

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